molecular formula C22H25N3O3S B11449584 N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11449584
M. Wt: 411.5 g/mol
InChI Key: WIKGNURHPRRRIC-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a sulfanylidene group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with a suitable quinazoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine and a solvent like dichloromethane. The intermediate product is then subjected to further reactions, including oxidation and substitution, to introduce the sulfanylidene and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of signal transduction, disruption of metabolic processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • N-(4-methoxybenzyl) thiosemicarbazone derivatives
  • Diphenyl-N-heteroaromatic compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its quinazoline core and sulfanylidene group provide distinct chemical properties that are not commonly found in similar compounds .

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-3-4-5-12-25-21(27)18-11-8-16(13-19(18)24-22(25)29)20(26)23-14-15-6-9-17(28-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,29)

InChI Key

WIKGNURHPRRRIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)NC1=S

Origin of Product

United States

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